2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole
Overview
Description
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies . Benzothiazole is another heterocyclic compound, consisting of a benzene ring fused to a thiazole ring.
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Antitubercular Activity
2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole and related compounds have been investigated for their antitubercular activity. A study highlighted the synthesis of benzothiazoles with antitubercular potential against the Mycobacterium tuberculosis H37Rv strain. Notably, certain compounds showed promising activity, comparable to standard treatments (Chowki et al., 2008).
Antitumor Agents
Benzothiazole derivatives, including those similar to this compound, have shown potential as antitumor agents. For example, a study designed and synthesized benzothiazole derivatives that exhibited significant cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).
Antimicrobial Agents
Various benzothiazole derivatives have been synthesized and evaluated for antimicrobial activity. Certain compounds demonstrated broad-spectrum antibacterial properties against tested organisms, highlighting the potential of benzothiazole compounds in antimicrobial applications (Fadda et al., 2017).
Corrosion Inhibitors
Benzothiazole derivatives, including those structurally related to this compound, have been studied for their effectiveness as corrosion inhibitors. Specifically, their ability to protect steel against corrosion in acidic environments has been demonstrated, suggesting their utility in industrial applications (Hu et al., 2016).
Metal Ion Detection
Some benzothiazole derivatives have been investigated for their ability to detect metal ions. Studies have shown that certain derivatives can act as fluorescent chemosensors, indicating potential applications in environmental monitoring and analysis (Shi et al., 2007).
Mechanism of Action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
This compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
For instance, compounds with a pyrazole moiety have been found to have a significant impact on the NAD+ salvage pathway .
Pharmacokinetics
Similar compounds with imidazole moieties are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been reported to show a broad range of biological activities , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the environmental conditions can significantly impact the effectiveness of similar compounds .
Future Directions
Biochemical Analysis
Biochemical Properties
2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterases, which are crucial for the breakdown of neurotransmitters . The interaction between this compound and cholinesterases involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) production . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can lead to conformational changes in the enzyme, rendering it inactive. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids is crucial for these effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These effects are consistent over extended periods, making the compound a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.
Properties
IUPAC Name |
2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2S2/c15-14(16)7-5-11-13-9(7)18-10-12-6-3-1-2-4-8(6)17-10/h1-5H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXNQJNRBJBDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=NN3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248706 | |
Record name | 2-[(4-Nitro-1H-pyrazol-3-yl)thio]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-34-4 | |
Record name | 2-[(4-Nitro-1H-pyrazol-3-yl)thio]benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Nitro-1H-pyrazol-3-yl)thio]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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